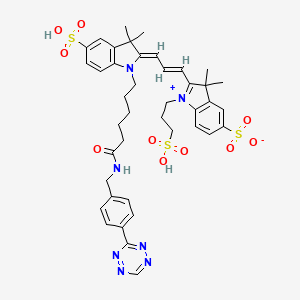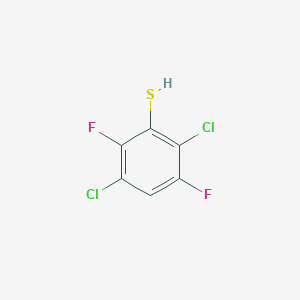
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions may target the purine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes and potential therapeutic targets.
Medicine
In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, particularly in the formulation of antiviral drugs and chemotherapeutic agents.
作用機序
The mechanism of action of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It may target specific enzymes involved in DNA or RNA synthesis, thereby inhibiting viral replication or cancer cell growth.
類似化合物との比較
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog.
Ganciclovir: Another antiviral compound with a similar structure.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C12H18N6O3 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C12H18N6O3/c1-12(2)7(20)5(3-19)21-10(12)18-4-15-6-8(13)16-11(14)17-9(6)18/h4-5,7,10,19-20H,3H2,1-2H3,(H4,13,14,16,17)/t5-,7-,10-/m1/s1 |
InChIキー |
LSECKSJDFOAUKI-VISXPRAWSA-N |
異性体SMILES |
CC1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O)C |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)



![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)


![1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12836328.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)


![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)

![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
